p-Tolyl trifluoromethanesulfonate
Overview
Description
p-Tolyl trifluoromethanesulfonate: p-tolyl triflate , is an organic compound with the molecular formula C8H7F3O3S . It is a derivative of trifluoromethanesulfonic acid, where the acid moiety is esterified with p-tolyl (4-methylphenyl) group. This compound is widely used in organic synthesis due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Esterification: The compound can be synthesized by reacting p-tolyl alcohol with trifluoromethanesulfonic acid under acidic conditions.
Trifluoromethylation: Another method involves the trifluoromethylation of p-tolyl chloride using trifluoromethanesulfonic anhydride .
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: It is commonly used in nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols are typically employed, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of p-tolyl group.
Reduction: Reduced derivatives of the trifluoromethyl group.
Substitution: Various substituted p-tolyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: p-Tolyl trifluoromethanesulfonate is extensively used in organic synthesis, particularly in the asymmetric arylation of ketones and arylation of pyridine N-oxide . It serves as a versatile reagent for introducing aryl groups into various substrates.
Biology: In biological research, this compound is used to study enzyme mechanisms and to develop new pharmaceuticals.
Medicine: biologically active molecules .
Industry: this compound is used in the production of agrochemicals , dyes , and polymers due to its ability to introduce trifluoromethyl groups into organic molecules.
Mechanism of Action
The mechanism by which p-tolyl trifluoromethanesulfonate exerts its effects involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is a very good leaving group due to its stability, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparison with Similar Compounds
Trifluoromethanesulfonic Acid (TfOH): The parent acid of p-tolyl trifluoromethanesulfonate.
p-Tolyl Chloride: A related compound where the trifluoromethyl group is replaced by a chlorine atom.
Trifluoromethanesulfonic Anhydride (Tf2O): Another trifluoromethylating agent.
Uniqueness: this compound is unique due to its triflate group, which makes it a superior leaving group compared to other similar compounds. This property enhances its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
(4-methylphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBXVHIYGQWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341352 | |
Record name | p-Tolyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-83-8 | |
Record name | p-Tolyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylphenyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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